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molecular formula C15H15N B8459290 Styrene 2-vinylpyridine

Styrene 2-vinylpyridine

Cat. No. B8459290
M. Wt: 209.29 g/mol
InChI Key: USDNTLSSMWDFHG-UHFFFAOYSA-N
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Patent
US04853461

Procedure details

A mixture of 2-vinylpyridine (650 g) and styrene (350 g) is washed twice with 5% NaOH in water (each 320 mL) and twice with water (each 640 mL) to remove the inhibitors. The monomers which contain some residual water have a volume of 1039 mL and are used in b below.
Quantity
650 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)=[CH2:2].[CH2:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)=[CH2:2].[CH2:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
650 g
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Name
Quantity
350 g
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
is washed twice with 5% NaOH in water (each 320 mL) and twice with water (each 640 mL)
CUSTOM
Type
CUSTOM
Details
to remove the inhibitors

Outcomes

Product
Name
Type
Smiles
C(=C)C1=NC=CC=C1.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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